molecular formula C20H15N3OS B2808119 (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole CAS No. 303116-23-6

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole

Cat. No.: B2808119
CAS No.: 303116-23-6
M. Wt: 345.42
InChI Key: UHEFCPUYMNTBLP-KGENOOAVSA-N
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Description

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is a thiazole-based hydrazone derivative characterized by a benzo[d]thiazole core linked to a hydrazinyl moiety and a 3-phenoxybenzylidene group. This compound belongs to a class of heterocyclic molecules known for their structural versatility and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties . The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-2-8-16(9-3-1)24-17-10-6-7-15(13-17)14-21-23-20-22-18-11-4-5-12-19(18)25-20/h1-14H,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFCPUYMNTBLP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole typically involves the condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The phenoxy group or other substituents on the benzothiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole, including (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, exhibit significant anticancer properties. A study highlighted the synthesis of a series of benzo[d]thiazole-hydrazone compounds, which were screened for their ability to inhibit cancer cell proliferation. The results suggested that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that several derivatives showed better anti-inflammatory activity compared to indomethacin, a commonly used anti-inflammatory drug. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhanced the inhibitory effects on inflammatory pathways .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit H+/K+ ATPase, an enzyme critical in gastric acid secretion. Molecular docking studies indicated that certain derivatives exhibited high docking scores, suggesting strong binding affinity to the enzyme's active site. This characteristic positions them as potential candidates for treating gastric disorders .

Antimicrobial Activity

Preliminary studies have shown that this compound derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Studies have shown that modifications in the molecular structure can enhance its luminescent efficiency, which is crucial for developing advanced materials in optoelectronics.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityDerivatives showed IC50 values lower than standard drugs
Anti-inflammatory EffectsBetter activity compared to indomethacin
Enzyme InhibitionHigh docking scores against H+/K+ ATPase
Antimicrobial ActivityEffective against various bacterial strains
Photophysical PropertiesEnhanced luminescent efficiency for OLED applications

Mechanism of Action

The mechanism of action of (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzothiazole ring system is known to bind to certain enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Table 3: Physicochemical and Spectral Properties

Compound Name ¹H-NMR Shifts (δ, ppm) ESI-MS (m/z) Solubility Profile Reference
3r 7.45–8.08 (aromatic), 12.42 (NH) 394.00 [M+2]⁺ DMSO > Ethanol
3a 2.40 (CH₃), 7.35–8.77 (aromatic) 339.04 [M+H]⁺ Ethanol, Acetone
3f 6.80–8.40 (aromatic), 12.30 (OH) 365.10 [M+H]⁺ DMSO, Methanol
3a (Dicyclopropyl-thiazole) 1.10–1.50 (cyclopropyl), 7.20–7.80 (aromatic) 315.08 [M+H]⁺ Chloroform, Ethyl Acetate

Key Observations:

  • Spectral Data: Aromatic protons appear between δ 7.0–8.5 ppm, while NH protons resonate near δ 12.0–12.5 ppm .
  • Solubility: Lipophilic substituents (e.g., dicyclopropyl) improve solubility in organic solvents, whereas polar groups (e.g., CN, NO₂) favor polar aprotic solvents like DMSO .

Biological Activity

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde. The reaction is conducted in an organic solvent such as ethanol or methanol under reflux conditions to promote the formation of the hydrazone linkage. The product is then isolated through filtration and recrystallization .

Antimicrobial Activity

Research has demonstrated that various derivatives of benzothiazole, including those similar to this compound, exhibit antimicrobial properties. A study evaluated a series of benzo[d]isothiazole compounds against various bacterial strains, although none showed significant activity against viruses or fungi .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. A series of synthesized benzothiazole-hydrazone analogues were tested for their ability to inhibit H+/K+ ATPase and exhibit anti-inflammatory properties. Some derivatives displayed IC50 values lower than that of the standard drug indomethacin, indicating potent anti-inflammatory activity . Notably, compounds with hydroxyl or methoxy substituents on the phenyl ring exhibited enhanced inhibitory activity against H+/K+ ATPase, suggesting that structural modifications can significantly influence biological activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, certain derivatives demonstrated significant antiproliferative activity against human cancer cell lines .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with multiple cellular targets. The benzothiazole moiety is known for its ability to bind specific enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also contribute to its biological effects by facilitating interactions with cellular components .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Biological Activity IC50 Values (μg/mL)Standard Comparison
H+/K+ ATPase Inhibition8 - 84Omeprazole: 46
Anti-inflammatory (Indomethacin)10 - 40Indomethacin: 40
Cytotoxicity against cancer cellsCC50 = 4 - 9 μM-

Case Studies

  • Anti-inflammatory Study : A series of hydrazone derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that several compounds exhibited significant inhibitory effects on H+/K+ ATPase compared to omeprazole .
  • Anticancer Evaluation : Compounds structurally similar to this compound showed promising results in inhibiting the growth of leukemia cell lines, indicating potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization reactions. A common method involves the condensation of thiosemicarbazones with α-bromo ketones under reflux conditions. For example, describes a single-step synthesis of analogous thiazoles using α-bromo-4-cyanoacetophenone and substituted thiosemicarbazones, achieving yields of 66–79% . Optimization strategies include:

  • Catalyst selection : LiCl or TEA (triethylamine) improves reaction efficiency .
  • Solvent choice : Polar aprotic solvents like dioxane or ethanol enhance cyclization .
  • Temperature control : Reflux conditions (e.g., 70–80°C) balance reaction speed and side-product minimization .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm hydrazone tautomerism and aromatic substitution patterns. For example, the (E)-configuration is verified by characteristic imine proton signals (δ 8.08–12.42 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 394.00 [M+2]+ for a brominated analog) .
  • IR spectroscopy : Detects C=N (1611 cm⁻¹) and N-H (3348 cm⁻¹) stretches .
  • Melting point analysis : Sharp melting points (e.g., 199–201°C) indicate purity .

Q. How is purity assessed during synthesis, and what steps mitigate impurities?

  • TLC monitoring : Used to track reaction progress and confirm intermediate formation .
  • Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials .
  • Chromatography : Column chromatography resolves isomers in complex mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies in GI50 values or selectivity may arise from:

  • Cell line variability : For example, HCT-116 colorectal carcinoma cells may show different sensitivity than MCF-7 breast cancer cells due to genetic heterogeneity .
  • Assay conditions : Variations in agent concentration (e.g., 5 vs. 10 µM) or incubation time affect results . Methodological solutions :
  • Standardized protocols : Use consistent cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times .
  • Mechanistic validation : Apoptosis induction (via caspase-3/7 activation) or DNA fragmentation assays corroborate cytotoxicity claims .

Q. What computational strategies are employed to predict bioactivity and optimize thiazole derivatives?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical (NLO) behavior .
  • Molecular docking : Screens interactions with biological targets (e.g., DENV protease) to prioritize analogs for synthesis .
  • QSAR modeling : Relates substituent effects (e.g., nitro or chloro groups) to bioactivity trends. For instance, electron-withdrawing groups enhance anticancer potency in HCT-116 cells .

Q. How do electron-withdrawing or -donating substituents affect anticancer efficacy?

Substituent effects are critical for SAR:

SubstituentPositionBiological Impact (Example)
Nitro (-NO₂)3-PhenylEnhances DENV protease inhibition (GI50: 1.7±0.3 µM in MCF-7)
Chloro (-Cl)4-PhenylIncreases selectivity for HCT-116 over MRC-5 fibroblasts (p<0.005)
Methoxy (-OCH₃)BenzothiazoleModulates solubility but reduces cytotoxicity

Q. What experimental designs validate caspase-dependent apoptosis induction by this compound?

  • Cell cycle analysis : Flow cytometry detects sub-G1 populations (apoptotic cells) .
  • Western blotting : Measures cleaved PARP or caspase-3 levels .
  • Caspase inhibition assays : Pretreatment with Z-VAD-FMK (pan-caspase inhibitor) reverses apoptosis .

Q. How can researchers improve selectivity for cancer cells over healthy cells?

  • Structural modifications : Introducing pentafluorophenyl or dichlorophenyl groups enhances selectivity (e.g., 3a' and 3n in HCT-116 cells) .
  • Co-culture assays : Compare cytotoxicity in cancer (e.g., HCT-116) vs. non-cancerous (e.g., MRC-5) cell lines .
  • Mitochondrial targeting : Thiazole derivatives with lipophilic substituents accumulate in cancer cell mitochondria .

Data Contradiction Analysis

Q. Why do some studies report conflicting GI50 values for structurally similar analogs?

  • Stereochemical factors : (E)- vs. (Z)-isomers exhibit differing bioactivities due to spatial orientation .
  • Solubility limitations : Poor aqueous solubility of nitro-substituted analogs may understate in vitro potency .
  • Assay interference : Redox-active thiazoles may generate false positives in MTT assays .

Methodological Tables

Q. Table 1: Representative Anticancer Activity of Selected Analogs

CompoundSubstituentsGI50 (µM, MCF-7)GI50 (µM, HCT-116)Selectivity Index (HCT-116/MRC-5)
3f2-Hydroxy-3-methylbenzyl1.0±0.11.6±0.1>10
3n2,6-DichlorobenzylN/A1.1±0.58.2
3a'Pentafluorophenyl1.7±0.3N/A6.5
Data sourced from , and 14.

Q. Table 2: Key Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystLiCl or TEAIncreases yield by 15–20%
SolventEthanol or dioxaneReduces side reactions
Reaction Time2–4 hours (reflux)Balances completion vs. degradation
Data sourced from .

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